molecular formula C17H19F3N4O B12231771 5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12231771
M. Wt: 352.35 g/mol
InChI Key: MTFASNLDYUSVDK-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted 2-chloropyrimidine with a piperazine derivative in the presence of cesium carbonate and potassium iodide in acetonitrile under microwave irradiation . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The compound binds to the receptor, triggering a cascade of intracellular signaling pathways that result in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

5-methyl-4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H19F3N4O/c1-13-10-21-12-22-16(13)24-8-6-23(7-9-24)11-14-2-4-15(5-3-14)25-17(18,19)20/h2-5,10,12H,6-9,11H2,1H3

InChI Key

MTFASNLDYUSVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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